![molecular formula C24H24N2O4S B2413672 4-butoxy-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921526-35-4](/img/structure/B2413672.png)
4-butoxy-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Description
4-butoxy-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It belongs to the class of benzamide derivatives and has shown promising results in various studies.
Scientific Research Applications
- Pinacol boronic esters are essential building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. This compound enables catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement expands the toolbox for organic chemists, allowing for diverse synthetic pathways.
- By pairing protodeboronation with a Matteson–CH₂–homologation , this compound facilitates a valuable yet previously unknown transformation: formal anti-Markovnikov alkene hydromethylation . This reaction sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its utility . The ability to selectively functionalize alkenes in this manner opens up new avenues for drug discovery and natural product synthesis.
- The protodeboronation process has been employed in the formal total synthesis of several natural products. Notably, it played a crucial role in the synthesis of δ-®-coniceine and indolizidine 209B . These achievements highlight the compound’s versatility and its impact on complex molecule construction.
Organic Synthesis Building Block
Anti-Markovnikov Alkene Hydromethylation
Total Synthesis of Natural Products
properties
IUPAC Name |
4-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-3-5-13-29-18-11-9-16(10-12-18)23(27)26-24-25-19(15-31-24)21-14-17-7-6-8-20(28-4-2)22(17)30-21/h6-12,14-15H,3-5,13H2,1-2H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXKSSAFJBOPTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide |
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